3,5-difluoropyridazine
Description
3,5-Difluoropyridazine is a fluorinated heterocyclic compound belonging to the pyridazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The substitution of fluorine atoms at the 3 and 5 positions significantly alters its electronic and steric properties, making it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science.
However, insights can be drawn from structurally related pyridazine derivatives and fluoroaromatic compounds.
Properties
CAS No. |
2639406-38-3 |
|---|---|
Molecular Formula |
C4H2F2N2 |
Molecular Weight |
116.07 g/mol |
IUPAC Name |
3,5-difluoropyridazine |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-4(6)8-7-2-3/h1-2H |
InChI Key |
FFLGAQHDXZYQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoropyridazine typically involves the fluorination of pyridazine derivatives. One common method is the electrophilic fluorination of 3,5-dibromo-4-formylpyridine using N-fluoro-benzenesulfonimide (NFSI) as the fluorinating agent . The reaction conditions often include the use of solvents like dimethyl sulfoxide and sulfolane, with cesium fluoride and potassium fluoride as fluorinating agents, and temperatures controlled between 145°C to 190°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process typically involves multiple purification steps, including distillation and recrystallization, to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving solvents like dimethylformamide and temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Oxidized forms of pyridazine, such as pyridazinones.
Reduction Products: Reduced forms of pyridazine, such as dihydropyridazines.
Scientific Research Applications
3,5-Difluoropyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the design of molecular probes and fluorescent dyes for imaging and diagnostic purposes.
Agrochemicals: this compound derivatives are explored for their potential use as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3,5-difluoropyridazine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, fluorinated pyridazine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural and Electronic Differences
Fluorinated pyridazines vary in reactivity and applications depending on the position and number of substituents. Key analogs include:
Key Observations:
- Electronic Effects : 3,5-Difluoropyridazine’s symmetrical fluorine substitution likely results in a more polarized electron-deficient ring compared to asymmetrical analogs like 3-chloro-6-fluoropyridazine. This enhances its suitability as a ligand in coordination chemistry, similar to nickel(II) complexes with halogenated salicylaldehydes .
NMR and Spectroscopic Properties
Fluoroaromatic compounds exhibit distinct NMR signals due to fluorine’s spin-½ nucleus. For example, 3,6-difluoropyridazine shows specific spin-spin coupling constants (e.g., $^3J_{FF}$ = 12.5 Hz) in NMR studies, which differ from this compound’s predicted coupling patterns . Such data are critical for structural elucidation and purity assessment.
DNA and Protein Interactions
While direct evidence for this compound is lacking, related nickel(II) complexes with halogenated ligands (e.g., 3,5-dibromo-salicylaldehyde) exhibit strong DNA binding via intercalation or groove-binding modes and reversible interactions with serum albumin . Fluorinated pyridazines may similarly interact with biomolecules, leveraging fluorine’s electronegativity to enhance binding constants ($K \sim 10^{4}-10^{5} \, \text{M}^{-1}$) .
Biological Activity
3,5-Difluoropyridazine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in pharmaceuticals.
Chemical Structure and Properties
This compound (CHFN) is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the pyridazine ring. This substitution pattern significantly influences its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Antiviral Activity
- Inhibition of Enzymatic Activity
- Cellular Effects
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against resistant strains.
Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Salmonella Typhimurium | 8 | |
| Escherichia coli | 16 | |
| Staphylococcus aureus | 4 |
The compound's ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, has been noted as a primary mechanism of action. Studies have shown that it outperforms traditional antibiotics like ciprofloxacin in certain contexts .
Antiviral Activity
This compound has also been identified as a potential inhibitor of the hepatitis C virus (HCV). Its mechanism involves disrupting viral replication processes, making it a candidate for further research in antiviral therapies.
Inhibition of Enzymatic Activity
The compound interacts with various enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. It inhibits these enzymes through hydrogen bonding and van der Waals interactions, affecting the metabolism of other drugs and potentially leading to drug-drug interactions.
Cellular Effects
This compound influences cellular processes such as:
- Gene Expression Modulation : It can alter the expression of genes involved in metabolic pathways, affecting energy production and utilization.
- Cell Signaling Pathways : The compound modulates key signaling molecules like kinases and phosphatases, impacting cell proliferation and apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that it had a lower IC50 compared to standard treatments, suggesting its potential as an alternative therapeutic agent .
Clinical Implications in Infectious Diseases
In clinical settings, this compound has been explored for its role in treating infections related to diabetic neuropathy. Its mechanism involves enhancing metabolic activity while minimizing toxicity at lower doses.
Dosage Effects
The effects of this compound vary with dosage:
- Low Doses : Associated with enhanced metabolic function and beneficial cellular effects.
- High Doses : Can lead to toxicity, including cellular damage and organ dysfunction.
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial DNA gyrase | |
| Antiviral | Disrupts HCV replication | |
| Enzyme Inhibition | Interacts with cytochrome P450 | |
| Gene Expression | Modulates metabolic gene expression |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
